molecular formula C6H11NO2 B2972494 3-(Hydroxymethyl)piperidin-2-one CAS No. 25219-43-6

3-(Hydroxymethyl)piperidin-2-one

Cat. No. B2972494
CAS RN: 25219-43-6
M. Wt: 129.159
InChI Key: MCMKNOXDUBESOF-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)piperidin-2-one is a chemical compound with the linear formula C6H11NO2 . It has a molecular weight of 129.16 . It is a solid substance and should be stored at a temperature of 4°C, protected from light .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)piperidin-2-one is represented by the InChI code: 1S/C6H11NO2/c8-4-5-2-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9) .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

It should be stored at a temperature of 4°C, protected from light .

Scientific Research Applications

Volumetric Properties in Aqueous Media

A comparative study by Kul et al. (2013) focused on the volumetric properties of aqueous solutions of 3-(Hydroxymethyl)piperidine and similar compounds. The study examined density, excess volumes, and partial molar volumes in aqueous solutions, providing insights into the intermolecular interactions and the impact of the primary alcohol functional group in these solutions (Kul et al., 2013).

Synthesis of Piperidin-3-ones

Huang et al. (2015) described the iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts, offering a practical approach to synthesize 2- and 4-substituted piperidin-3-one derivatives. These derivatives are significant as synthetic intermediates and structural motifs in pharmaceuticals (Huang et al., 2015).

Conformation Equilibrium in Different Solvents

Korneichuk et al. (2017) conducted quantum-chemical calculations on 3-(Hydroxymethyl)piperidine conformers, studying the conformational equilibrium in solvents with varying polarity. The study provided insights into the molecular behavior of this compound in different environments (Korneichuk et al., 2017).

Asymmetric Synthesis of Piperidine Alkaloids

An asymmetric synthesis of 2-hydroxymethyl 3,6-disubstituted piperidine alkaloids was reported by Liu et al. (2008), highlighting the synthetic utility of such compounds in producing bioactive alkaloids (Liu et al., 2008).

CO2 Absorption Characteristics

Robinson et al. (2011) investigated the reaction of CO2 with piperidine and its derivatives, including 3-(Hydroxymethyl)piperidine. This study is crucial for understanding the CO2 absorption characteristics of these compounds, relevant in environmental chemistry and carbon capture technologies (Robinson et al., 2011).

Novel Synthesis Methods

Several papers discuss innovative synthesis methods for piperidine derivatives, reflecting the ongoing research into efficient and practical synthesis routes for such compounds. This includes the work by Wang et al. (2019) on site-selective difunctionalization of N-substituted piperidine derivatives (Wang et al., 2019).

Safety and Hazards

The safety information for 3-(Hydroxymethyl)piperidin-2-one includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(hydroxymethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-5-2-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMKNOXDUBESOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)piperidin-2-one

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